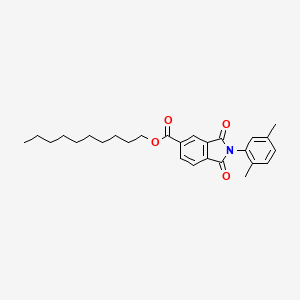
Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound characterized by a dioxoisoindole core substituted with a 2,5-dimethylphenyl group at the 2-position and a decyl ester moiety at the 5-position. The dioxoisoindole system (C₈H₅NO₂) provides a rigid aromatic scaffold, while the 2,5-dimethylphenyl group enhances steric bulk and electron-donating effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid with decanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several classes of heterocyclic derivatives, including indole carboxamides () and dimethylphenyl-substituted acids (). Key differences include:
Key Observations :
- The dioxoisoindole core in the target compound lacks the NH group present in indole derivatives, reducing hydrogen-bonding capacity compared to amides in .
- The decyl ester enhances hydrophobicity, contrasting with the polar carboxamide group in compounds, which may improve aqueous solubility .
Key Observations :
- Both compounds likely employ sodium ethoxide to activate carboxylate intermediates, though the target compound’s esterification may require milder conditions than the 190°C reflux used for amide formation in .
- The decyl chain’s length may necessitate longer reaction times or higher catalyst loads compared to shorter alkyl esters.
Spectral and Analytical Data
While spectral data for the target compound are unavailable, comparisons with and compounds reveal trends:
NMR Shifts :
- Indole Derivatives (): Amide NH protons appear at δ 12.1–12.33 ppm . Aromatic protons in benzophenone substituents resonate at δ 7.0–8.85 ppm .
- Target Compound (Expected) :
- Absence of NH protons simplifies the ^1^H-NMR spectrum.
- Decyl chain protons (CH₂ and CH₃) would appear at δ 0.8–1.6 ppm.
IR Spectroscopy :
- Indole Carboxamides () :
- Target Compound (Expected) :
- Ester carbonyl stretches at ~1740–1720 cm⁻¹, distinct from amides.
Mass Spectrometry :
- The decyl ester’s molecular weight (~455 g/mol) would significantly exceed the indole carboxamides in (359–373 g/mol) .
Physicochemical Properties
| Property | Target Compound | N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid |
|---|---|---|---|
| Melting Point | Not reported | 249–250°C | 115–118°C |
| LogP (Predicted) | ~6.5 (high) | ~3.8 (moderate) | ~1.2 (low) |
| Solubility | Lipophilic | Moderate in DMSO/CHCl₃ | Aqueous/organic |
Key Observations :
- The absence of polar groups (e.g., OH or NH) in the target compound reduces hydrogen-bonding capacity compared to and compounds .
Properties
Molecular Formula |
C27H33NO4 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
decyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C27H33NO4/c1-4-5-6-7-8-9-10-11-16-32-27(31)21-14-15-22-23(18-21)26(30)28(25(22)29)24-17-19(2)12-13-20(24)3/h12-15,17-18H,4-11,16H2,1-3H3 |
InChI Key |
RSCCRIZXMUOONM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















